Afuresertib
Descripción general
Descripción
Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .
Molecular Structure Analysis
Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .Aplicaciones Científicas De Investigación
Application in Multiple Myeloma
Scientific Field
Hematology - Oncology
Summary of Application
Afuresertib has been evaluated for its efficacy in treating multiple myeloma (MM), a type of hematologic malignancy. It targets the PI3K/AKT pathway, which is often overactive in MM cells .
Methods of Application
Patients received oral Afuresertib at doses ranging from 25 to 150 mg per day. The maximum tolerated dose (MTD) was established at 125 mg due to liver function test abnormalities at higher doses .
Results
The treatment led to partial responses in three patients and minimal responses in an additional three, indicating a potential therapeutic strategy for MM. The most common side effects were nausea, diarrhea, and dyspepsia .
Application in Triple-Negative Breast Cancer (TNBC)
Scientific Field
Oncology - Breast Cancer
Summary of Application
Afuresertib has been studied in combination with nab-paclitaxel for its potential to treat advanced solid tumors, primarily TNBC, which lacks targeted hormonal treatments .
Methods of Application
The study involved a multi-center, open-label, dose-escalation phase I/II trial with Afuresertib administered orally in combination with nab-paclitaxel intravenously on a defined schedule .
Results
The combination therapy showed a median progression-free survival (PFS) of 5.4 months in TNBC subjects, with common adverse events being rash and decreased white blood cell count .
Application in Hematologic Malignancies
Summary of Application
Afuresertib’s role as an AKT inhibitor has been explored for various hematologic malignancies, including non-Hodgkin lymphoma and Hodgkin disease .
Methods of Application
An open-label phase 1 study was conducted with varying doses of Afuresertib to evaluate its safety, pharmacokinetics, and clinical activity .
Results
Clinical activity was observed in multiple hematologic malignancies, with a favorable safety profile and manageable side effects .
Application in Solid Tumors
Scientific Field
Oncology - Solid Tumors
Summary of Application
Afuresertib has been tested for its efficacy in treating advanced solid tumors, including TNBC, as part of combination therapy to improve outcomes .
Methods of Application
Patients with advanced solid tumors received Afuresertib orally in combination with other agents like PD-L1 antibodies and chemotherapy .
Results
The treatment demonstrated anti-tumor activity with manageable adverse events, suggesting a potential benefit in solid tumor management .
Application in Ovarian Cancer
Scientific Field
Oncology - Gynecology
Summary of Application
Afuresertib is being investigated for its effectiveness in controlling the progression of platinum-resistant ovarian cancer (PROC) .
Methods of Application
A randomized phase II clinical study compared the efficacy and safety of Afuresertib plus paclitaxel versus paclitaxel alone in patients with PROC .
Results
The combination showed anti-tumor efficacy with an acceptable safety profile, providing a new option for PROC management .
Clinical Trials Overview
Scientific Field
Clinical Research
Summary of Application
Afuresertib has been part of various clinical trials to assess its safety and efficacy across different types of cancers, including breast, ovarian, and prostate cancers .
Methods of Application
These trials include multi-regional clinical trials (MRCTs) and pivotal trials, following rigorous clinical protocols to evaluate the drug’s performance .
Results
The ongoing trials aim to address unmet medical needs in cancer treatment, with some studies showing promising results in terms of safety and efficacy .
This analysis provides a detailed overview of Afuresertib’s applications in various scientific fields, highlighting its potential as a therapeutic agent in oncology. The results from clinical trials and studies suggest that Afuresertib could be a valuable addition to cancer treatment regimens, particularly for malignancies where current options are limited.
Building on the previous analysis, here’s an additional application of Afuresertib in a scientific research context:
Application in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Scientific Field
Urology - Oncology
Summary of Application
Afuresertib, in combination with LAE001, is being evaluated for treating mCRPC following standard of care treatment. This combination aims to address the unmet medical needs of late-stage, difficult-to-treat cancer .
Methods of Application
The Phase III clinical trial protocol involves an open-label, dose-escalation and dose expansion study. Patients who progressed on 1–3 lines of standard treatments, including at least one line of abiraterone or second-generation AR antagonists, were enrolled .
Results
As of November 2023, the median radiographic progression-free survival (rPFS) was reported to be 8.1 months, which is a significant improvement compared to the historical median rPFS of 2 to 4 months under standard treatments. The combination therapy was generally tolerable with manageable treatment emergent adverse events .
This application highlights Afuresertib’s potential in improving treatment outcomes for patients with mCRPC, offering a new avenue for precision therapy in a field with limited options.
Application in Drug-Resistant Tumors
Scientific Field
Oncology - Drug Resistance
Summary of Application
Afuresertib has been investigated for its potential to treat drug-resistant tumors by targeting the AKT pathway, which is involved in cell survival and resistance mechanisms .
Methods of Application
Clinical trials have assessed the safety and efficacy of Afuresertib in patients with various advanced solid tumors, including those resistant to standard treatments .
Results
The studies have shown that Afuresertib can reduce AKT activity, leading to a decrease in tumor cell survival and potentially overcoming drug resistance .
Application in Synergistic Cancer Therapy
Scientific Field
Oncology - Combination Therapies
Summary of Application
Afuresertib is being studied as a synergistic agent in combination with immune checkpoint inhibitors (ICIs) and chemotherapy, particularly for its efficacy in triple-negative breast cancer (TNBC) .
Methods of Application
The phase I/II clinical trials involve a multi-center, open-label, dose-escalation study to evaluate the combination therapy’s safety, tolerability, and anti-tumor activity .
Results
Preliminary results indicate that the combination of Afuresertib with ICIs and chemotherapy may provide a clinically meaningful advancement in the treatment of TNBC, with manageable side effects and improved progression-free survival .
Safety And Hazards
Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Direcciones Futuras
Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afuresertib | |
CAS RN |
1047634-63-8, 1047644-62-1 | |
Record name | GSK 2110183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.